1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, there are related compounds that have been synthesized. For example, a compound with a similar structure was synthesized by modifying the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizing the triazole selectively to the 1-hydroxy-triazole .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within the thiazolo[3,2-b][1,2,4]triazol chemical family have been synthesized and evaluated for various biological activities. For example, compounds have been synthesized for positive inotropic activity, indicating potential applications in treating heart conditions by increasing the force of heart muscle contractions without affecting the heart rate (Liu et al., 2009). Additionally, novel derivatives have been explored for their antimicrobial activities against a range of bacterial and fungal species, suggesting potential use in developing new antimicrobial agents (Suresh et al., 2016).
Antimicrobial and Antitumor Activities
Research has also focused on the synthesis of new 1,2,4-triazole derivatives with observed antimicrobial activities. These studies demonstrate the compounds' efficacy against various test microorganisms, pointing to their utility in developing new antimicrobial treatments (Bektaş et al., 2007). Additionally, enaminones have been used as building blocks for synthesizing substituted pyrazoles, showing antitumor and antimicrobial activities, further expanding the potential therapeutic applications of these compounds (Riyadh, 2011).
Synthesis Methodologies
The research also delves into synthesis methodologies, highlighting innovative approaches to creating these compounds. For instance, studies on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines offer efficient methods for producing compounds with valuable biological activities, suggesting improvements in synthesis processes for pharmaceutical applications (Youssef et al., 2012).
Properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-11-4-3-5-14(10-11)15(23-8-6-13(7-9-23)17(20)25)16-18(26)24-19(27-16)21-12(2)22-24/h3-5,10,13,15,26H,6-9H2,1-2H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQUMQJJLGIYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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